molecular formula C9H5BrO3 B6619414 3-bromo-1-benzofuran-7-carboxylic acid CAS No. 1782585-55-0

3-bromo-1-benzofuran-7-carboxylic acid

Cat. No.: B6619414
CAS No.: 1782585-55-0
M. Wt: 241.04 g/mol
InChI Key: HHRHDXHHHYLOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-1-benzofuran-7-carboxylic acid: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 7-position of the benzofuran ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-benzofuran-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-benzofuran-7-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

3-bromo-1-benzofuran-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-benzofuran-7-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The benzofuran ring system can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-benzofuran-7-carboxylic acid
  • 3-iodo-1-benzofuran-7-carboxylic acid
  • 3-fluoro-1-benzofuran-7-carboxylic acid

Comparison

Properties

IUPAC Name

3-bromo-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRHDXHHHYLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)OC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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